Cas no 946200-58-4 (2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide)

2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-ylsulfanyl}-N-propylacetamide is a pyrazolo[3,4-d]pyrimidine derivative exhibiting potential as a biologically active compound. Its structure features a 4-chlorophenyl group and a propylacetamide side chain, contributing to its specificity in interactions with target enzymes or receptors. The sulfanyl linkage enhances molecular stability and may influence binding affinity. This compound is of interest in medicinal chemistry research, particularly for applications requiring selective inhibition or modulation of biological pathways. Its well-defined heterocyclic core offers a scaffold for further structural optimization. Suitable for experimental studies, it is typically handled under controlled conditions due to its reactive functional groups. Purity and analytical characterization are critical for reliable research outcomes.
2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide structure
946200-58-4 structure
商品名:2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide
CAS番号:946200-58-4
MF:C16H16ClN5O2S
メガワット:377.848540306091
CID:5932469
PubChem ID:135884273

2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide
    • XDSDTNNLOOSWRL-UHFFFAOYSA-N
    • 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propylacetamide
    • 946200-58-4
    • F2085-0150
    • AKOS005010307
    • 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide
    • インチ: 1S/C16H16ClN5O2S/c1-2-7-18-13(23)9-25-16-20-14-12(15(24)21-16)8-19-22(14)11-5-3-10(17)4-6-11/h3-6,8,19H,2,7,9H2,1H3,(H,18,23)
    • InChIKey: ZYFFQDCISXFJDA-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC)(=O)CSC1=NC(=O)C2=CNN(C3=CC=C(Cl)C=C3)C2=N1

計算された属性

  • せいみつぶんしりょう: 377.0713236g/mol
  • どういたいしつりょう: 377.0713236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 114Ų

2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2085-0150-20μmol
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2085-0150-5μmol
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2085-0150-3mg
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2085-0150-4mg
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2085-0150-10mg
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2085-0150-10μmol
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2085-0150-15mg
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2085-0150-20mg
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2085-0150-40mg
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2085-0150-2μmol
2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-propylacetamide
946200-58-4 90%+
2μl
$57.0 2023-05-16

2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide 関連文献

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2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamideに関する追加情報

Comprehensive Overview of 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide (CAS No. 946200-58-4)

2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-ylsulfanyl}-N-propylacetamide (CAS No. 946200-58-4) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule due to its potential applications in drug discovery and development.

The molecular structure of 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide features a pyrazolo[3,4-d]pyrimidine core, a 4-chlorophenyl group, and a propylacetamide side chain. This unique combination of functional groups contributes to its distinct chemical properties and reactivity. The presence of the sulfanyl linkage enhances its potential for forming stable interactions with biological targets, making it a valuable scaffold for medicinal chemistry.

One of the most frequently searched questions about this compound is: "What are the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives?" Studies suggest that derivatives like 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide may exhibit kinase inhibitory activity, which is crucial for targeting diseases such as cancer and inflammatory disorders. Researchers are also exploring its role in modulating signal transduction pathways, a hot topic in modern drug development.

In addition to its pharmacological potential, CAS No. 946200-58-4 is also of interest in organic synthesis and material science. The compound's stability and reactivity make it a candidate for developing novel heterocyclic frameworks, which are widely used in agrochemicals and functional materials. Its synthesis typically involves multi-step reactions, including cyclization and sulfanylation, which are areas of active research in synthetic chemistry.

Another trending topic related to this compound is its environmental impact and biodegradability. As the chemical industry moves toward sustainable practices, understanding the ecological footprint of specialized compounds like 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide becomes critical. Recent studies focus on optimizing synthetic routes to minimize waste and improve yield, aligning with green chemistry principles.

The market demand for pyrazolo[3,4-d]pyrimidine derivatives is on the rise, driven by their versatility in drug discovery. Pharmaceutical companies are investing in the development of small-molecule inhibitors based on this scaffold, targeting diseases with high unmet medical needs. CAS No. 946200-58-4 represents a promising candidate for further exploration, particularly in personalized medicine and targeted therapy.

For researchers and professionals seeking detailed information about 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide, it is essential to consult reliable sources such as peer-reviewed journals and chemical databases. The compound's spectroscopic data, solubility, and storage conditions are critical parameters for experimental success. Additionally, collaborations between academia and industry can accelerate the translation of this molecule into practical applications.

In summary, 2-{1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-ylsulfanyl}-N-propylacetamide (CAS No. 946200-58-4) is a compound with significant potential in multiple scientific domains. Its unique structure and biological activity make it a subject of ongoing research, particularly in the context of drug discovery and sustainable chemistry. As the scientific community continues to uncover its properties and applications, this molecule is poised to play a pivotal role in advancing both medicine and materials science.

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